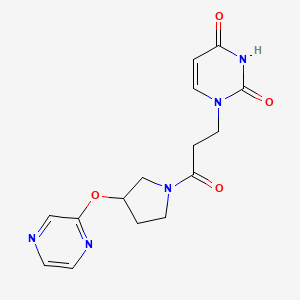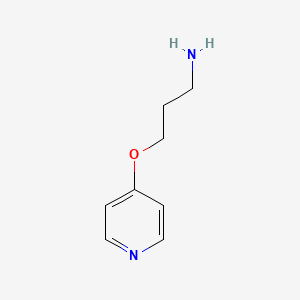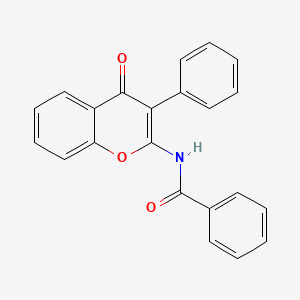
ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound with the molecular formula C18H15ClFNO6 . It is used in various chemical reactions and has a significant role in organic synthesis .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach, and it is often paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes an ethyl group, an amino group, a chlorophenyl group, a fluorophenyl group, a tetrahydrochromene group, and a carboxylate group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. Organoboron compounds, like boronic esters, are often used in these reactions. They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Synthesis of Antidepressant Molecules
This compound plays a crucial role in the synthesis of antidepressant drugs. Metal-catalyzed reactions are often employed to create key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The compound’s structure allows for the incorporation of fluorine atoms, which can significantly affect the pharmacokinetics of the resulting antidepressants .
Development of Fluorinated Pyridines
Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into lead structures can improve physical, biological, and environmental properties. The compound can serve as a precursor in the synthesis of various fluoropyridines, which are used in pharmaceuticals and agrochemicals .
-substituted pyridines. These agents are of special interest in radiobiology for local radiotherapy of cancer and other diseases. .Agricultural Chemistry
In agricultural chemistry, the introduction of fluorine atoms into molecules is a common modification to enhance the properties of active ingredients. The compound can be used to synthesize new agricultural products with improved properties, leveraging the electron-withdrawing effect of the fluorine atom .
Neuropharmacology
The compound’s structure allows for the synthesis of molecules that interact with the central nervous system (CNS). It can be used to develop drugs that target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin, which are crucial in the treatment of mood disorders .
Catalysis in Organic Synthesis
The compound can act as a substrate in various metal-catalyzed organic synthesis reactions. Transition metals like iron, nickel, and ruthenium can catalyze the synthesis of complex organic molecules, where this compound can serve as an intermediate or a building block .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis methods, reactivity, and potential applications in various chemical reactions. The use of boronic esters in organic synthesis is a promising area of research, and this compound could play a significant role in these studies .
Propiedades
IUPAC Name |
ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-2-24-18(23)16-15(13-9(19)5-3-6-10(13)20)14-11(22)7-4-8-12(14)25-17(16)21/h3,5-6,15H,2,4,7-8,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNSMLMTNLXMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)C(=O)CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2924595.png)
![3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2924596.png)


![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)

![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)